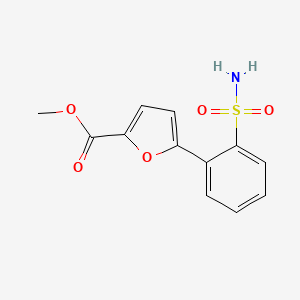
Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate is a chemical compound with a furan ring substituted at the 5-position with a 2-sulfamoylphenyl group and a carboxylate ester at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate typically involves the reaction of 2-sulfamoylbenzoic acid with methyl furan-2-carboxylate under specific conditions. The reaction may be catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amines derived from the sulfamoyl group.
Substitution: Carboxylic acids from the hydrolysis of the ester group.
Applications De Recherche Scientifique
Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluoro and nitro group instead of a sulfamoyl group.
Methyl furan-2-carboxylate: Lacks the phenyl and sulfamoyl substitutions, making it less complex.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups, providing different reactivity and applications .
Uniqueness: Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
88159-69-7 |
|---|---|
Formule moléculaire |
C12H11NO5S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H11NO5S/c1-17-12(14)10-7-6-9(18-10)8-4-2-3-5-11(8)19(13,15)16/h2-7H,1H3,(H2,13,15,16) |
Clé InChI |
YKBUEAJMRZHJLX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
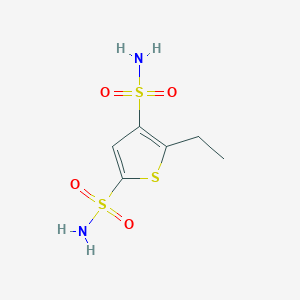
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)


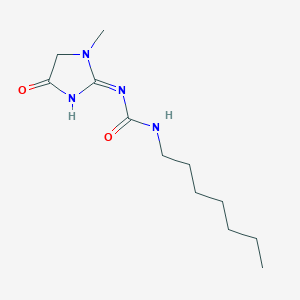
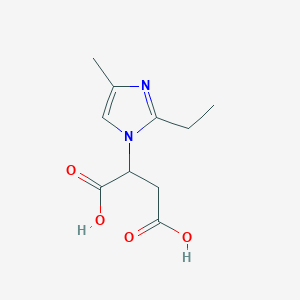
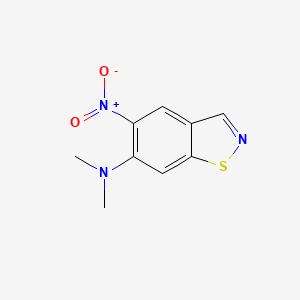
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)

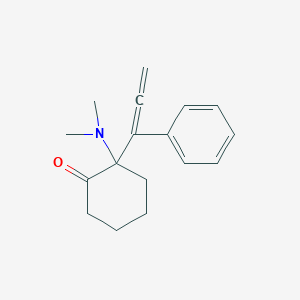
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
